

# 3,6-Dibromo-2-chloropyridine molecular weight and formula

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## Compound of Interest

Compound Name: 3,6-Dibromo-2-chloropyridine

Cat. No.: B1416624

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An In-Depth Technical Guide to **3,6-Dibromo-2-chloropyridine**: A Pivotal Building Block in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **3,6-Dibromo-2-chloropyridine**, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, explore its strategic importance in synthetic chemistry, and provide practical, field-proven insights into its application. The guide will focus on the causality behind its use as a versatile scaffold, particularly in the burgeoning field of targeted protein degradation. Detailed experimental protocols and logical workflows are presented to illustrate its synthetic utility, grounded in authoritative scientific principles.

## Chemical Identity and Physicochemical Properties

**3,6-Dibromo-2-chloropyridine** is a polysubstituted pyridine derivative valued for its specific arrangement of halogen atoms, which allows for selective and sequential chemical modifications. Its unique electronic and steric properties make it an important starting material in the synthesis of complex pharmaceutical agents.

The core data for this compound is summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> CIN	[1][2][3]
Molecular Weight	271.34 g/mol	[3]
IUPAC Name	3,6-dibromo-2-chloropyridine	[2][3]
CAS Number	942206-18-0	[1][2][3]
Appearance	White to pale cream or off-white to light yellow solid/powder	[2][4]
Melting Point	80.5°C to 89.5°C	[2][3][4]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform)	[4]
SMILES	ClC1=C(Br)C=CC(Br)=N1	[2][3]
InChI Key	CVZSNXGMWIGPBF-UHFFFAOYSA-N	[2][3]

## Strategic Importance in Medicinal Chemistry: The Power of Orthogonal Reactivity

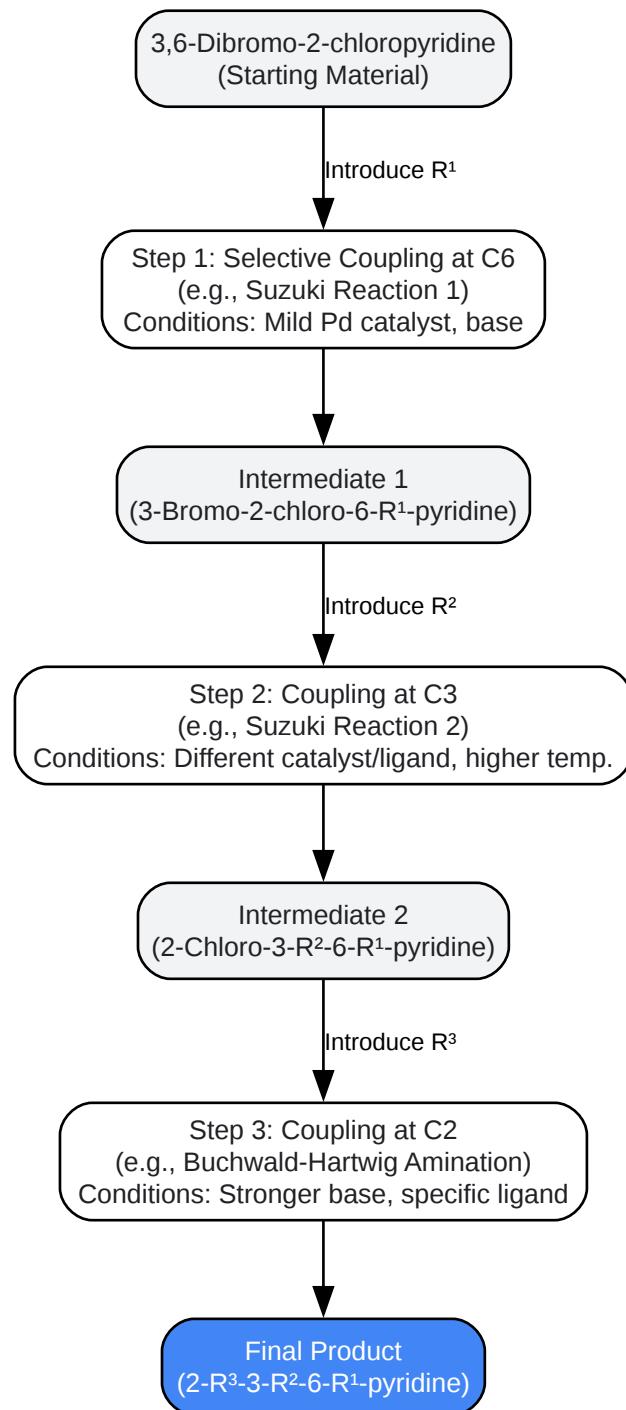
The primary value of **3,6-Dibromo-2-chloropyridine** in drug discovery, particularly in constructing targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), lies in the differential reactivity of its three halogen substituents.<sup>[1]</sup> This feature enables chemists to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Expert Insight: The reactivity of the halogens on the pyridine ring is generally influenced by their position relative to the nitrogen atom and other substituents. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically C-Cl > C-Br > C-I. For **3,6-Dibromo-2-chloropyridine**, the bromine atom at the 6-position is often the most susceptible to initial coupling due to electronic effects from the ring nitrogen. The bromine at the 3-position and the

chlorine at the 2-position offer subsequent sites for modification under different, often more forcing, reaction conditions. This "orthogonal" reactivity is the cornerstone of its utility, allowing for the controlled, step-wise assembly of complex molecular architectures from a single, versatile starting material.

## Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the sequential functionalization of **3,6-Dibromo-2-chloropyridine**. This strategy allows for the precise installation of different molecular fragments ( $R^1$ ,  $R^2$ ,  $R^3$ ) required for building a bifunctional molecule like a PROTAC, which typically consists of a ligand for a target protein and a ligand for an E3 ligase, connected by a linker.



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Caption: Sequential functionalization workflow for **3,6-Dibromo-2-chloropyridine**.

## Exemplary Experimental Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, self-validating procedure for the first selective coupling at the C6 position of **3,6-Dibromo-2-chloropyridine** with a boronic acid. The success of the reaction is validated by analytical techniques like LC-MS and NMR to confirm the formation of the desired mono-coupled product.

Objective: To synthesize 3-bromo-2-chloro-6-(aryl)-pyridine via a selective Suzuki-Miyaura reaction.

Materials:

- **3,6-Dibromo-2-chloropyridine** (1.0 eq)
- Arylboronic acid (1.1 eq)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium phosphate tribasic ( $\text{K}_3\text{PO}_4$ ) (3.0 eq)
- 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
- Nitrogen or Argon gas supply

Step-by-Step Methodology:

- Inert Atmosphere Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3,6-Dibromo-2-chloropyridine** (1.0 eq) and the arylboronic acid (1.1 eq).
  - Causality: The use of a dry flask under an inert atmosphere (Nitrogen or Argon) is critical. Palladium catalysts in their active Pd(0) state are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yields.
- Reagent Addition: Add  $\text{K}_3\text{PO}_4$  (3.0 eq),  $\text{Pd}(\text{OAc})_2$  (0.02 eq), and SPhos (0.04 eq) to the flask.
  - Causality:  $\text{K}_3\text{PO}_4$  is the base required to activate the boronic acid via formation of a more nucleophilic boronate complex, which is essential for the transmetalation step in the

catalytic cycle. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination, thereby increasing reaction efficiency and selectivity.

- Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
  - Causality: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst from oxidation.
- Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-16 hours).
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material and the formation of the product.
- Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. d. Purify the resulting crude residue by column chromatography on silica gel to isolate the pure mono-substituted product.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).

## Safety, Handling, and Storage

- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.

## Conclusion

**3,6-Dibromo-2-chloropyridine** is more than just a chemical reagent; it is a strategic tool for the efficient construction of complex molecular entities. Its well-defined and differential halogen reactivity provides a reliable platform for sequential, controlled synthetic transformations. For scientists in pharmaceutical research and development, mastering the application of this building block opens a direct and versatile route to novel therapeutics, particularly in the highly promising area of targeted protein degradation.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)